5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is a heterocyclic organic compound consisting of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine typically involves the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The characterization of this compound can be done using several methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective processes that ensure high yield and purity. These methods often include steps such as bromination, nitration, and cyclopropylmethoxylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Utilizes arylboronic acids and alkynylzincs.
Hydrogenation: Employs hydrogen gas and a suitable catalyst like palladium on carbon.
Major Products
Substituted Pyridines: Formed through cross-coupling reactions.
Aminopyridines: Resulting from the reduction of the nitro group.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of novel pyridine derivatives.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Studied for its potential use as a chiral dopant in liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine stands out due to its unique combination of a methoxycyclopropane group and a nitro group on the pyridine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYNWAXXQCPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.